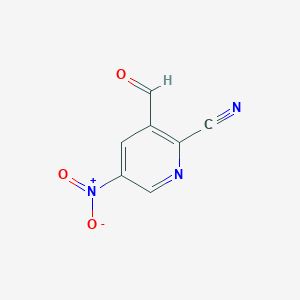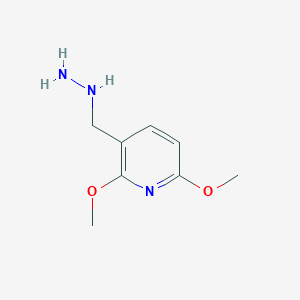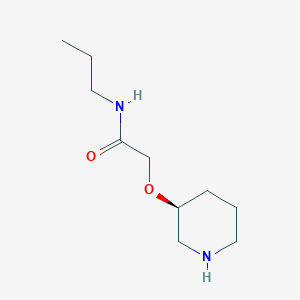
2-isopropyl-2H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound that belongs to the family of benzotriazoles. This compound is characterized by a triazole ring fused to a benzene ring, with an isopropyl group attached to the nitrogen atom in the triazole ring. Benzotriazoles are known for their diverse applications in various fields, including organic electronics, corrosion inhibitors, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with isopropyl azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 2-Isopropyl-2H-benzo[d][1,2,3]triazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-Isopropyl-2H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Isopropyl-2H-benzo[d][1,2,3]triazole can be compared with other benzotriazole derivatives such as:
2-Methyl-2H-benzo[d][1,2,3]triazole: Similar structure but with a methyl group instead of an isopropyl group. It may have different reactivity and applications.
2-Phenyl-2H-benzo[d][1,2,3]triazole:
2-Ethyl-2H-benzo[d][1,2,3]triazole: An ethyl group substitution, affecting its physical and chemical properties.
The uniqueness of 2-Isopropyl-2H-benzo[d][1,2,3]triazole lies in its specific substitution pattern, which influences its reactivity, stability, and suitability for various applications.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-propan-2-ylbenzotriazole |
InChI |
InChI=1S/C9H11N3/c1-7(2)12-10-8-5-3-4-6-9(8)11-12/h3-7H,1-2H3 |
Clé InChI |
TYNHWMHRAXGFGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1N=C2C=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)




![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)


![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)




